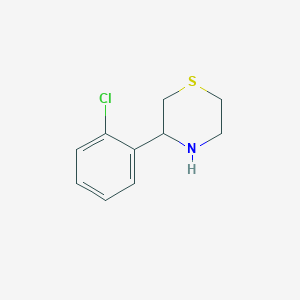

3-(2-Chlorophenyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

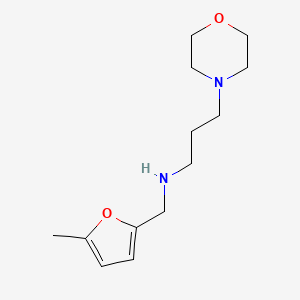

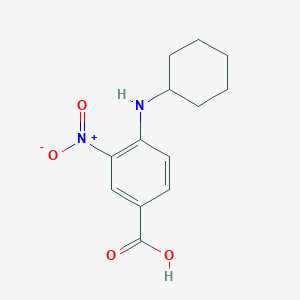

3-(2-Chlorophenyl)thiomorpholine, also known as 3CPM, is an organic compound that has been used in scientific research for a variety of purposes. It is a substituted thiomorpholine, a heterocyclic compound containing a sulfur atom and a nitrogen atom. 3CPM is a highly versatile compound, with applications in a variety of fields, including pharmaceuticals, biochemistry, and biotechnology. It is also used in the synthesis of other compounds, and has been used as a starting material for the synthesis of various drugs and other compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the synthesis of thiomorpholine derivatives, including structures related to 3-(2-Chlorophenyl)thiomorpholine, for their potential antimicrobial properties. These compounds were developed through nucleophilic substitution reactions, aiming to enhance microbial intracellular concentration and reduce microbial resistance. The newly synthesized compounds showed promising antimicrobial activity, suggesting their utility in developing novel antimicrobial agents (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry Building Blocks

In the realm of medicinal chemistry, thiomorpholine and its derivatives, such as this compound, have been identified as key building blocks. Their incorporation into bridged bicyclic structures has resulted in compounds with interesting biological profiles, some of which have advanced to human clinical trials. These novel bicyclic thiomorpholine building blocks were synthesized from inexpensive materials using straightforward chemistry, highlighting their potential in medicinal chemistry research (Daniel P. Walker & D. J. Rogier, 2013).

Tuberculosis Treatment

A study focusing on improving the properties of 1,5-Diphenyl pyrroles, a class of compounds with high efficacy against M. tuberculosis, identified thiomorpholine derivatives as crucial for enhancing drug-like parameters. By substituting the thiomorpholine moiety with a morpholine one, researchers aimed to lower lipophilicity and improve in vitro microsomal stability. The study demonstrates the role of thiomorpholine derivatives in the development of tuberculosis drugs, offering insights into the druggability of MmpL3 as a target for anti-tubercular drug discovery (G. Poce et al., 2013).

Biomedical Applications

Thiomorpholine and its derivatives have found applications in the biomedical field, particularly in the development of rhenium(I) tricarbonyl complexes for imaging, cancer treatment, and bactericidal uses. The study on axial nitrogen-donor ligands, including thiomorpholine, showcased the potential of these complexes in biological applications, revealing their photoluminescent properties in physiological conditions and their non-significant cytotoxicity in HeLa cells (Brendan L. Murphy et al., 2020).

Nonenzymatic Protein Glycosylation Inhibition

A group of 1,3,4-thiadiazine derivatives, featuring a thiomorpholine fragment, was synthesized to explore their ability to inhibit nonenzymatic protein glycosylation. This process is significant in the development of diabetic complications. Two compounds within this group demonstrated effective inhibition in an in vitro model system, highlighting the therapeutic potential of thiomorpholine derivatives in managing diabetes-related complications (L. Sidorova et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Chlorophenyl)thiomorpholine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is hypothesized that it may interact with its targets to induce changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well studied. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is processed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable insights into the compound’s mechanism of action .

Analyse Biochimique

Biochemical Properties

3-(2-Chlorophenyl)thiomorpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain thiol-containing enzymes, potentially inhibiting their activity. This interaction is crucial as it can affect the enzyme’s function and, consequently, the biochemical pathways in which the enzyme is involved . Additionally, this compound may interact with proteins involved in cellular signaling, altering their activity and impacting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism . Furthermore, it can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, it can inhibit the activity of thiol-containing enzymes by forming covalent bonds with the thiol groups, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . For example, it may be actively transported into cells by membrane transporters, allowing it to reach its target sites and exert its effects . The distribution of this compound within tissues can also impact its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQOKXSAKGEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391712 |

Source

|

| Record name | 3-(2-chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887344-30-1 |

Source

|

| Record name | 3-(2-chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)